Cas no 59698-18-9 (benzyl 2-cyclopropylacetate)

benzyl 2-cyclopropylacetate 化学的及び物理的性質
名前と識別子
-
- Cyclopropaneacetic acid, phenylmethyl ester
- benzyl 2-cyclopropylacetate
- Phenylmethyl Cyclopropylacetate
- 59698-18-9
- DTXSID80454244
- SY126755
- FT-0757648
- MFCD11976040
- BS-29234
- W11717
- SCHEMBL4143101
- Benzyl2-cyclopropylacetate
- VKLVFPVAJRYENM-UHFFFAOYSA-N
- DA-35125
-
- MDL: MFCD11976040
- インチ: InChI=1S/C12H14O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2
- InChIKey: VKLVFPVAJRYENM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC(=O)CC2CC2
計算された属性
- せいみつぶんしりょう: 190.09942
- どういたいしつりょう: 190.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
benzyl 2-cyclopropylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D964196-1g |
benzyl 2-cyclopropylacetate |
59698-18-9 | 95% | 1g |
$175 | 2024-06-06 | |
eNovation Chemicals LLC | D964196-5g |
benzyl 2-cyclopropylacetate |
59698-18-9 | 95% | 5g |
$475 | 2024-06-06 | |
abcr | AB462471-5 g |
Benzyl 2-cyclopropylacetate, 95%; . |
59698-18-9 | 95% | 5g |
€714.80 | 2023-02-02 | |
Chemenu | CM323933-5g |
Benzyl 2-cyclopropylacetate |
59698-18-9 | 95% | 5g |
$421 | 2021-06-15 | |
Aaron | AR00EPLN-5g |
Benzyl 2-cyclopropylacetate |
59698-18-9 | 95% | 5g |
$1492.00 | 2025-02-10 | |
Aaron | AR00EPLN-15g |
benzyl 2-cyclopropylacetate |
59698-18-9 | 95% | 15g |
$1144.00 | 2023-12-14 | |
1PlusChem | 1P00EPDB-25g |
benzyl 2-cyclopropylacetate |
59698-18-9 | 95% | 25g |
$1468.00 | 2024-04-22 | |
eNovation Chemicals LLC | D964196-50g |
benzyl 2-cyclopropylacetate |
59698-18-9 | 95% | 50g |
$3100 | 2024-06-06 | |
1PlusChem | 1P00EPDB-2g |
benzyl 2-cyclopropylacetate |
59698-18-9 | 95% | 2g |
$246.00 | 2024-04-22 | |
A2B Chem LLC | AG85263-25g |
Benzyl 2-cyclopropylacetate |
59698-18-9 | 95% | 25g |
$1410.00 | 2024-04-19 |
benzyl 2-cyclopropylacetate 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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9. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
benzyl 2-cyclopropylacetateに関する追加情報
Benzyl 2-Cyclopropylacetate: A Comprehensive Overview
Benzyl 2-cyclopropylacetate, also known by its CAS number 59698-18-9, is a compound of significant interest in the fields of organic chemistry and material science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In recent years, advancements in synthetic methodologies and characterization techniques have shed light on its properties, making it a subject of extensive research.
The molecular structure of benzyl 2-cyclopropylacetate is characterized by a benzyl group attached to a cyclopropyl acetate moiety. This combination imparts the compound with distinctive electronic and steric properties. The cyclopropane ring, a three-membered ring with significant ring strain, contributes to the compound's reactivity and stability. Recent studies have explored the influence of this strained ring on the compound's chemical behavior, revealing insights into its potential as a building block in organic synthesis.
One of the most notable aspects of benzyl 2-cyclopropylacetate is its versatility in chemical reactions. Researchers have demonstrated its ability to participate in various transformations, including nucleophilic substitutions, cycloadditions, and cross-coupling reactions. These reactions are pivotal in the synthesis of complex molecules, such as pharmaceutical agents and advanced materials. For instance, recent work has highlighted its role in the construction of bioactive compounds with potential therapeutic applications.
The synthesis of benzyl 2-cyclopropylacetate has been optimized through innovative approaches, leveraging modern catalytic systems and green chemistry principles. These advancements have not only improved the yield and purity of the compound but also reduced the environmental footprint of its production. Such efforts align with the growing demand for sustainable chemical processes in the industry.
In terms of applications, benzyl 2-cyclopropylacetate finds utility in diverse fields. Its use as an intermediate in organic synthesis is well-documented, particularly in the development of agrochemicals and specialty chemicals. Additionally, its unique physical properties make it a candidate for applications in polymer science and nanotechnology. Recent explorations have focused on its potential as a precursor for functional materials with tailored electronic properties.
From a research perspective, benzyl 2-cyclopropylacetate continues to be a focal point due to its ability to engage in unprecedented chemical transformations. For example, studies have revealed its reactivity under extreme conditions, such as high pressure or low temperature, offering new avenues for exploring uncharted chemical space. These findings underscore the importance of this compound in advancing our understanding of organic chemistry fundamentals.
Moreover, computational chemistry has played a pivotal role in elucidating the electronic structure and reactivity patterns of benzyl 2-cyclopropylacetate. Advanced quantum mechanical calculations have provided insights into its bonding characteristics and reaction mechanisms, enabling more precise predictions for its behavior in different chemical environments.
In conclusion, benzyl 2-cyclopropylacetate (CAS No: 59698-18-9) stands as a testament to the ingenuity and progress in modern chemistry. Its unique properties, versatile reactivity, and wide-ranging applications position it as a key player in both academic research and industrial innovation. As research continues to uncover new facets of this compound, it is poised to make even greater contributions to the advancement of science and technology.
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